

Technical Guide: 4-Chloro-3-iodo-1H-indazol-7-amine

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Compound of Interest

Compound Name: 4-Chloro-3-iodo-1H-indazol-7-amine

CAS No.: 1000343-04-3

Cat. No.: B3196543

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CAS Number: 1000343-04-3 Molecular Formula: C₇H₅ClIN₃ Molecular Weight: 293.49 g/mol

Executive Summary

4-Chloro-3-iodo-1H-indazol-7-amine (CAS 1000343-04-3) is a highly specialized heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors. Its tri-substituted indazole core offers a unique "orthogonal reactivity" profile, allowing medicinal chemists to independently functionalize three distinct positions:

- **C3-Iodo:** A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to extend the carbon skeleton.
- **C7-Amine:** A nucleophilic handle for amide coupling, reductive amination, or Buchwald-Hartwig amination.
- **N1-H:** An acidic site for alkylation or protecting group installation.

This guide details the synthesis, chemical properties, and handling protocols for this compound, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Properties

Property	Specification
Systematic Name	4-Chloro-3-iodo-1H-indazol-7-amine
CAS Number	1000343-04-3
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH
Melting Point	>200°C (Decomposition likely)
pKa (Calculated)	~11.5 (N1-H), ~3.5 (Conjugate acid of 7-NH2)
Storage	2-8°C, Inert atmosphere (Argon/Nitrogen), Protect from light

Synthetic Methodology

While commercially available, in-house preparation is often required for scale-up. The synthesis typically proceeds from 4-chloro-7-nitro-1H-indazole (CAS 316810-81-8).[1][2]

Step 1: C3-Iodination

- Objective: Introduce the iodine atom at the C3 position. The electron-withdrawing nitro group at C7 directs electrophilic substitution to the electron-rich pyrazole ring (C3).
- Reagents: Iodine () and Potassium Hydroxide (KOH), or N-Iodosuccinimide (NIS).
- Solvent: DMF or 1,4-Dioxane.

Protocol:

- Dissolve 4-chloro-7-nitro-1H-indazole (1.0 eq) in DMF (10 vol).

- Add KOH (2.5 eq) followed by portion-wise addition of (1.2 eq) at 0°C.
- Allow to warm to RT and stir for 2-4 hours. Monitor by LCMS for conversion to 4-chloro-3-iodo-7-nitro-1H-indazole.
- Quench: Pour into aqueous sodium thiosulfate () to neutralize excess iodine.
- Isolation: Filter the resulting precipitate, wash with water, and dry.

Step 2: Nitro Reduction (Chemoselective)

- Objective: Reduce the nitro group to an amine without de-iodinating the C3 position or de-chlorinating the C4 position.
- Critical Constraint: Avoid catalytic hydrogenation (Pd/C +) as it poses a high risk of hydrodehalogenation (removing I and Cl).
- Recommended Method: Iron (Fe) powder reduction or Stannous Chloride ().

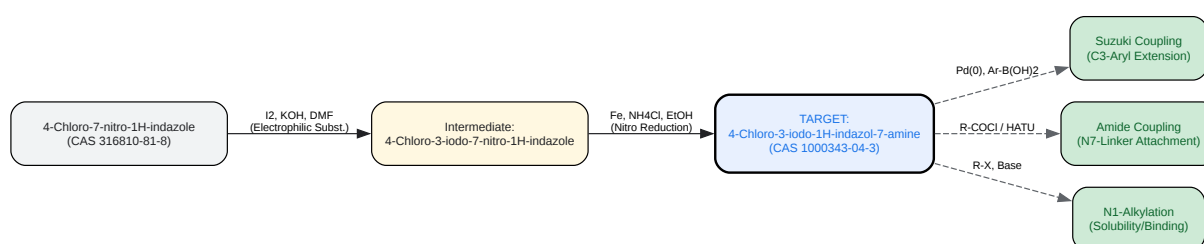
Protocol (Fe/NH₄Cl Method):

- Suspend the nitro-iodo intermediate (1.0 eq) in EtOH/Water (4:1 ratio).
- Add Ammonium Chloride (, 5.0 eq) and Iron powder (Fe, 5.0 eq).
- Heat to 70-80°C with vigorous stirring for 2-6 hours.
- Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.
- Purification: Neutralize with saturated

and extract with EtOAc. The crude product can be recrystallized from EtOH or purified via flash chromatography (Hexane/EtOAc).

Structural Visualization & Logic

The following diagram illustrates the synthetic pathway and the orthogonal functionalization logic that makes this scaffold valuable.



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Figure 1: Synthetic pathway from commercially available nitro-indazole precursor and downstream functionalization logic.

Applications in Drug Discovery

This scaffold is particularly relevant for Kinase Inhibitor design.

- **Hinge Binding:** The indazole N1/N2 motif often mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.
- **Selectivity Tuning (4-Cl):** The chlorine atom at C4 provides steric bulk that can induce selectivity by clashing with the "gatekeeper" residue in certain kinases, or by filling a specific hydrophobic pocket.
- **Vector Extension (3-I):** The iodine allows for the attachment of aryl or heteroaryl groups that extend into the solvent-exposed region or the back pocket of the enzyme.

- Solubilizing Tail (7-NH₂): The amine is a standard attachment point for solubilizing groups (e.g., piperazines, morpholines) via amide or urea linkages.

Relevant Targets:

- FGFR (Fibroblast Growth Factor Receptor): 3-substituted indazoles are a privileged scaffold for FGFR inhibitors.
- ERK/MEK: Halogenated indazoles frequently appear in MAPK pathway inhibitors.

Safety & Handling (MSDS Summary)

Hazard Class	Statement
Acute Toxicity	Harmful if swallowed (H302).
Skin/Eye	Causes skin irritation (H315) and serious eye irritation (H319).
Sensitization	Potential skin sensitizer due to the aniline-like amine.
Storage	Light sensitive. Iodine-carbon bonds can be labile under intense UV light.
PPE	Wear nitrile gloves, safety goggles, and work within a fume hood.

References

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